molecular formula C14H14N2O4S B13354422 2-((Furan-2-ylmethyl)amino)-2-oxoethyl 2-(methylthio)nicotinate

2-((Furan-2-ylmethyl)amino)-2-oxoethyl 2-(methylthio)nicotinate

Cat. No.: B13354422
M. Wt: 306.34 g/mol
InChI Key: RWDPMBSSXSVULA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a nicotinate core substituted at the 2-position with a methylthio group, coupled to a furan-2-ylmethylamino-oxoethyl moiety. Such structural attributes are common in antimicrobial and receptor-targeting agents, though specific applications for this compound remain underexplored in the provided evidence.

Properties

Molecular Formula

C14H14N2O4S

Molecular Weight

306.34 g/mol

IUPAC Name

[2-(furan-2-ylmethylamino)-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate

InChI

InChI=1S/C14H14N2O4S/c1-21-13-11(5-2-6-15-13)14(18)20-9-12(17)16-8-10-4-3-7-19-10/h2-7H,8-9H2,1H3,(H,16,17)

InChI Key

RWDPMBSSXSVULA-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C=CC=N1)C(=O)OCC(=O)NCC2=CC=CO2

Origin of Product

United States

Preparation Methods

Synthesis of the Furan-2-ylmethylamine Intermediate

Methodology:

The initial step involves synthesizing N-(furan-2-ylmethyl)aniline , which serves as a key precursor. This can be achieved via nucleophilic substitution where furan-2-ylmethyl chloride reacts with aniline under basic conditions.

Reaction Conditions:

  • Reactants: Furan-2-ylmethyl chloride and aniline
  • Base: Potassium carbonate or sodium hydroxide
  • Solvent: Acetone or acetonitrile
  • Temperature: Reflux conditions (~80°C)
  • Duration: 4-6 hours

Reaction Scheme:

Furan-2-ylmethyl chloride + Aniline → N-(furan-2-ylmethyl)aniline

This step exploits nucleophilic aromatic substitution, facilitated by the electrophilic nature of the chloromethyl group and nucleophilicity of aniline.

Formation of the Oxoethyl Linkage via Acylation

Methodology:

The next phase involves introducing the oxoethyl group onto the amino precursor, forming a key intermediate with an amide linkage. This is achieved through acylation using chloroformates or acyl chlorides.

Reaction Conditions:

  • Reactant: The amino compound (N-(furan-2-ylmethyl)aniline)
  • Acylating agent: Ethoxycarbonyl chloride or similar chloroformate derivatives
  • Base: Triethylamine or pyridine
  • Solvent: Dichloromethane (DCM)
  • Temperature: 0°C to room temperature
  • Duration: 2-4 hours

Reaction Scheme:

N-(furan-2-ylmethyl)aniline + Ethoxycarbonyl chloride → N-(furan-2-ylmethyl)-2-oxoethyl derivative

This step introduces the 2-oxoethyl moiety, forming an amide linkage essential for subsequent modifications.

Incorporation of the Methylthio Group onto Nicotinate

Methodology:

The methylthio group is introduced onto the nicotinate core via nucleophilic substitution or methylthiolation of a suitable precursor.

Reaction Conditions:

  • Starting material: Nicotinic acid or nicotinate ester
  • Reagent: Methylthiolating agents such as methylthiol or methylthiol derivatives (e.g., methyl iodide with a thiol catalyst)
  • Catalyst: Base such as potassium carbonate
  • Solvent: Dimethylformamide (DMF) or acetonitrile
  • Temperature: Reflux (~80°C)
  • Duration: 6-8 hours

Reaction Scheme:

Nicotinate ester + Methylthiol derivative → 2-(methylthio)nicotinate

This step ensures the selective attachment of the methylthio group at the appropriate position on the pyridine ring.

Coupling of the Furan-2-ylmethylamine with the Nicotinate Derivative

Methodology:

The key coupling step involves forming the amide linkage between the amino-furan intermediate and the methylthio-nicotinate derivative. This can be achieved via carbodiimide-mediated coupling or activated ester chemistry .

Reaction Conditions:

  • Reactants: N-(furan-2-ylmethyl)amine derivative and 2-(methylthio)nicotinate
  • Coupling agent: N,N'-Dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC)
  • Catalyst: 4-Dimethylaminopyridine (DMAP)
  • Solvent: Dichloromethane or Dimethylformamide
  • Temperature: Room temperature
  • Duration: 12-24 hours

Reaction Scheme:

Furan-2-ylmethylamine derivative + 2-(methylthio)nicotinate → 2-((Furan-2-ylmethyl)amino)-2-oxoethyl 2-(methylthio)nicotinate

This step is critical for achieving the final compound with high yield and purity.

Final Purification and Characterization

The crude product is purified via column chromatography or recrystallization using suitable solvents such as ethyl acetate or acetonitrile. Characterization involves:

Summary Table of Preparation Methods

Step Description Reagents Conditions Purpose
1 Nucleophilic substitution Furan-2-ylmethyl chloride + Aniline Reflux, base, polar solvent Synthesis of N-(furan-2-ylmethyl)aniline
2 Acylation Ethoxycarbonyl chloride 0°C to RT, base Formation of oxoethyl linkage
3 Methylthiolation Methylthiol derivatives Reflux, base Introduction of methylthio group
4 Coupling DCC/EDC + DMAP RT, inert solvent Formation of the target amide linkage
5 Purification Chromatography Standard techniques Isolation of pure compound

Chemical Reactions Analysis

Types of Reactions

2-((Furan-2-ylmethyl)amino)-2-oxoethyl 2-(methylthio)nicotinate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents for oxidation, reducing agents for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction and product.

Major Products Formed

The major products formed from these reactions include oxidized furan derivatives, primary amines, and substituted nicotinonitrile derivatives.

Mechanism of Action

The mechanism of action of 2-((Furan-2-ylmethyl)amino)-2-oxoethyl 2-(methylthio)nicotinate involves its interaction with molecular targets through its functional groups. The furan ring and nicotinate moiety can participate in hydrogen bonding and other interactions with biological molecules, influencing various pathways and processes.

Comparison with Similar Compounds

Nicotinate Derivatives with Heterocyclic Substituents

  • Methyl 2-((benzyloxy)-amino)nicotinate (): Synthesized via fluoronicotinate derivatization, this compound substitutes the 2-position with a benzyloxy group instead of methylthio. The benzyloxy group increases steric bulk and may reduce metabolic stability compared to the methylthio group in the target compound, which offers a balance of lipophilicity and moderate steric hindrance .
  • Methyl 2-(N-(benzyloxy)-3-methoxy-3-oxopropanamido)nicotinate () : This intermediate introduces a carboxamide side chain, contrasting with the oxoethyl-furan group in the target compound. The carboxamide may enhance hydrogen bonding but reduce membrane permeability relative to the furan-based side chain .

Thiophene/Furan-Containing Antimicrobial Agents

  • N-[2-(5-bromothiophen-2-yl)-2-oxoethyl] piperazinyl quinolones (): These quinolone derivatives feature thiophene rings substituted with bromine or methylthio groups. While the target compound uses a furan ring, the methylthio substituent on the nicotinate mirrors the methylthio-thiophene in these analogs.
  • Ranitidine Complex Nitroacetamide (): Contains a dimethylamino-furan group linked to a sulfanyl ethyl chain. Unlike the target compound’s methylthio-nicotinate, ranitidine derivatives prioritize gastrointestinal receptor antagonism. The furan’s dimethylamino substitution here highlights how functionalization at the 5-position of furan impacts pharmacological targeting .

Methylthio Substituents in Bioactive Molecules

  • Thiophene Fentanyl Hydrochloride (): This opioid analog substitutes a thiophene ring for the phenyl group in traditional fentanyl. While structurally distinct from the target compound, the use of sulfur-containing heterocycles (thiophene vs. methylthio-nicotinate) underscores the role of sulfur in modulating receptor affinity and metabolic stability. Notably, toxicological data for such analogs are often incomplete, warranting caution .

Functional Group Impact on Physicochemical Properties

  • Methylthio vs. Benzyloxy () : The methylthio group in the target compound provides moderate electron-withdrawing effects and lipophilicity, whereas benzyloxy groups (as in ’s derivatives) increase steric hindrance and oxidative susceptibility. This difference may influence pharmacokinetic profiles, such as CYP450-mediated metabolism .
  • Furan vs. For example, thiophene-containing quinolones () show stronger antibacterial activity, possibly due to enhanced hydrophobic interactions .

Biological Activity

2-((Furan-2-ylmethyl)amino)-2-oxoethyl 2-(methylthio)nicotinate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on various mechanisms, applications, and research findings.

Chemical Structure and Properties

The compound features a furan ring and a methylthio group attached to a nicotinate backbone, which contributes to its unique chemical properties. Its molecular formula is C13H14N2O3SC_{13}H_{14}N_{2}O_{3}S with a molecular weight of 278.38 g/mol.

The biological activity of 2-((Furan-2-ylmethyl)amino)-2-oxoethyl 2-(methylthio)nicotinate is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The following mechanisms have been identified:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of tyrosinase, an enzyme involved in melanin production. Studies indicate that it acts as a competitive inhibitor, affecting the enzyme's activity in a concentration-dependent manner .
  • Antimicrobial Activity : Similar compounds have demonstrated antibacterial and antifungal properties, suggesting that this compound may possess similar activities due to its structural characteristics.

Antimicrobial Activity

Research indicates that derivatives similar to this compound exhibit significant antimicrobial properties against various pathogens. For example, compounds containing the furan and thiophene rings have been reported to show effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli.

Anti-Tyrosinase Activity

Tyrosinase inhibition studies reveal that this compound has substantial anti-melanogenic effects. In vitro assays using B16F10 melanoma cells showed that it could reduce tyrosinase activity significantly compared to standard inhibitors like kojic acid. The IC50 value for this compound was found to be lower than that of many known inhibitors, indicating higher potency .

Case Studies

  • Study on Tyrosinase Inhibition :
    • Objective : To evaluate the inhibitory effect of the compound on mushroom tyrosinase.
    • Method : Lineweaver-Burk plot analysis was performed using varying concentrations of the compound.
    • Results : The compound exhibited competitive inhibition with an IC50 value significantly lower than standard inhibitors, suggesting its potential for skin-whitening applications in cosmetics.
  • Antimicrobial Evaluation :
    • Objective : To assess the antibacterial activity against common pathogens.
    • Method : Disc diffusion method was used to evaluate the effectiveness against bacterial strains.
    • Results : The compound showed promising antibacterial activity, with zones of inhibition comparable to known antibiotics.

Data Table: Summary of Biological Activities

Activity TypeMechanismIC50 Value (μM)Reference
Tyrosinase InhibitionCompetitive Inhibitor< 1.0
AntibacterialEnzyme InteractionVaries by strain
AntifungalMembrane DisruptionVaries by strain

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and critical reaction conditions for preparing 2-((Furan-2-ylmethyl)amino)-2-oxoethyl 2-(methylthio)nicotinate?

  • Methodological Answer : The synthesis typically involves coupling a nicotinate derivative with a furan-containing amine. Key steps include:

  • Acylation : React 2-(methylthio)nicotinic acid with chloroacetyl chloride under anhydrous conditions (e.g., THF, 0–5°C) to form the oxoethyl ester intermediate.
  • Amidation : Introduce the furan-2-ylmethylamine via nucleophilic substitution, requiring pH control (pH 7–8) to prevent side reactions.
  • Optimization : Reaction yields (30–65%) depend on solvent polarity (DMF or acetonitrile) and temperature (40–60°C). Monitor progress via TLC and HPLC .

Q. Which analytical techniques are most effective for characterizing structural purity and confirming the compound’s identity?

  • Methodological Answer :

  • NMR Spectroscopy : Use 1^1H and 13^13C NMR to verify the methylthio group (δ ~2.5 ppm for S–CH3_3) and furan ring protons (δ 6.3–7.4 ppm).
  • HPLC-MS : Employ reverse-phase C18 columns with UV detection (254 nm) and ESI-MS for mass confirmation (expected [M+H]+^+ ~363.4 g/mol).
  • Elemental Analysis : Validate C, H, N, and S content to ensure stoichiometric accuracy .

Q. How can researchers conduct preliminary bioactivity screening for this compound?

  • Methodological Answer :

  • In vitro assays : Test antimicrobial activity via broth microdilution (MIC against Gram+/− bacteria) and anti-inflammatory potential using COX-2 inhibition assays.
  • Dose-response curves : Use concentrations ranging from 1–100 µM to establish IC50_{50} values.
  • Controls : Include known inhibitors (e.g., ibuprofen for COX-2) and solvent-only controls to validate specificity .

Advanced Research Questions

Q. What catalytic strategies enhance regioselectivity in reactions involving the methylthio and furan moieties?

  • Methodological Answer :

  • Metal catalysts : Pd(PPh3_3)4_4 or CuI can mediate cross-coupling reactions at the methylthio group while preserving the furan ring’s integrity.
  • Protecting groups : Temporarily shield the furan oxygen with TBSCl during sulfonation or oxidation steps.
  • Computational modeling : DFT calculations predict reactive sites (e.g., sulfur’s electrophilicity) to guide selective modifications .

Q. How should researchers address contradictory bioactivity data across studies (e.g., varying IC50_{50} values in kinase inhibition)?

  • Methodological Answer :

  • Standardize assays : Replicate experiments under identical conditions (pH, temperature, cell lines) to isolate variables.
  • Comparative SAR studies : Synthesize analogs (e.g., replacing methylthio with methoxy) to identify structural determinants of activity.
  • Meta-analysis : Pool data from multiple studies and apply statistical tools (ANOVA, Tukey’s test) to assess significance of discrepancies .

Q. What experimental approaches elucidate the compound’s mechanism of action in metabolic pathways?

  • Methodological Answer :

  • Proteomics : Use SILAC labeling to identify protein targets differentially expressed in treated vs. untreated cells.
  • Molecular docking : Simulate binding to kinases (e.g., MAPK or PI3K) using AutoDock Vina; validate with SPR or ITC for affinity measurements.
  • Metabolomics : Apply LC-MS-based profiling to track changes in ATP, NADH, or glutathione levels, indicating disruption of redox homeostasis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.